4-Bromo-2-methylphenyl acetate

Vue d'ensemble

Description

“4-Bromo-2-methylphenyl acetate” is an organic compound with the molecular formula C10H11BrO2 . It is a derivative of phenylacetic acid containing a bromine atom .

Synthesis Analysis

The synthesis of “4-Bromo-2-methylphenyl acetate” can be achieved through various methods. One such method involves the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . Another method involves the condensation of 4-bromobenzyl bromide with sodium cyanide in ethanol, followed by hydrolysis of the nitrile with sodium hydroxide .Molecular Structure Analysis

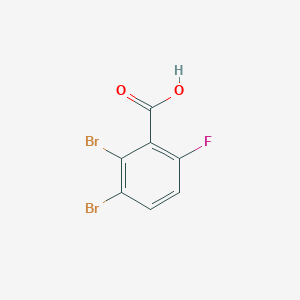

The molecular structure of “4-Bromo-2-methylphenyl acetate” can be represented by the InChI code: 1S/C10H11BrO2/c1-7-5-9(11)4-3-8(7)6-10(12)13-2/h3-5H,6H2,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl group, a methyl group attached to the second carbon, and an acetate group attached to the phenyl group .Physical And Chemical Properties Analysis

“4-Bromo-2-methylphenyl acetate” is a liquid at room temperature . Its molecular weight is 243.1 g/mol . The compound has a CAS Number of 958646-47-4 .Applications De Recherche Scientifique

Organic Synthesis Intermediates

4-Bromo-2-methylphenyl acetate: is a valuable intermediate in organic synthesis. It can be used to synthesize various pharmacologically active molecules, especially those that require a brominated aromatic ring as part of their structure. The presence of the acetate group also offers diverse reactivity, allowing for further functionalization through nucleophilic substitution reactions .

Material Science

In material science, this compound can contribute to the development of new materials with specific optical properties. Brominated aromatic compounds are often used in the synthesis of liquid crystals, which are crucial for display technologies .

Analytical Chemistry

As a standard in analytical chemistry, 4-Bromo-2-methylphenyl acetate can be used to calibrate instruments like GC-MS (Gas Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography). Its distinct mass spectral signature helps in the identification and quantification of similar compounds in complex mixtures .

Agricultural Chemistry

This compound may serve as a precursor in the synthesis of agrochemicals. Brominated aromatic compounds are often key intermediates in the production of herbicides and pesticides, providing essential structural elements for active agents .

Medicinal Chemistry

In medicinal chemistry, 4-Bromo-2-methylphenyl acetate can be utilized to create novel drug candidates. Its brominated phenyl ring is a common motif in many pharmaceuticals, and the acetate group can be transformed into various functional groups that are relevant to drug design .

Chemical Education

The compound is also used in educational settings, particularly in organic chemistry labs at the undergraduate level. It can be employed to demonstrate various chemical reactions and synthesis techniques, helping students understand the practical aspects of bromination and esterification reactions .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .

Propriétés

IUPAC Name |

(4-bromo-2-methylphenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQZSPJVILXASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methylphenyl acetate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.